molecular formula C11H18 B15349814 1-But-1-ynyl-1-methylcyclohexane

1-But-1-ynyl-1-methylcyclohexane

Cat. No.: B15349814
M. Wt: 150.26 g/mol
InChI Key: OYCONHKLXGNXGU-UHFFFAOYSA-N
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Description

1-But-1-ynyl-1-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a methyl group and a but-1-ynyl group. This compound is of interest in various scientific fields due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-But-1-ynyl-1-methylcyclohexane can be synthesized through several methods, including:

  • Hydroboration-Oxidation: Starting with cyclohexene, the compound undergoes hydroboration followed by oxidation to introduce the but-1-ynyl group.

  • Alkylation: Cyclohexane can be alkylated using but-1-yne and a suitable catalyst to introduce the but-1-ynyl group.

  • Grignard Reaction: Reacting cyclohexane with a Grignard reagent derived from but-1-yne can also yield the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic processes that ensure high yield and purity. These methods often involve the use of transition metal catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-But-1-ynyl-1-methylcyclohexane undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

  • Substitution: Substitution reactions can introduce different functional groups onto the cyclohexane ring.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various halogenating agents and nucleophiles are employed.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Alcohols, alkanes.

  • Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

1-But-1-ynyl-1-methylcyclohexane has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-But-1-ynyl-1-methylcyclohexane exerts its effects depends on the specific application. For example, in biochemical assays, it may interact with enzymes to inhibit or activate their activity. The molecular targets and pathways involved vary based on the context of the research.

Comparison with Similar Compounds

1-But-1-ynyl-1-methylcyclohexane is unique due to its specific structural features. Similar compounds include:

  • 1-Methylcyclohexane: Lacks the but-1-ynyl group.

  • 1-Butynylcyclohexane: Lacks the methyl group.

  • 1,1-Dimethylcyclohexane: Has two methyl groups instead of one.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

1-but-1-ynyl-1-methylcyclohexane

InChI

InChI=1S/C11H18/c1-3-4-8-11(2)9-6-5-7-10-11/h3,5-7,9-10H2,1-2H3

InChI Key

OYCONHKLXGNXGU-UHFFFAOYSA-N

Canonical SMILES

CCC#CC1(CCCCC1)C

Origin of Product

United States

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